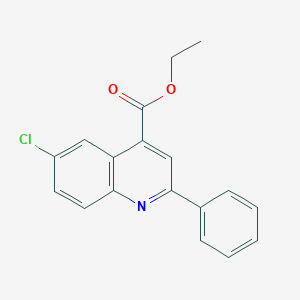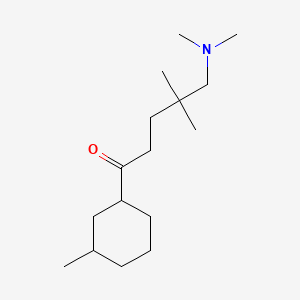![molecular formula C18H17NO5 B14147699 [2-Oxo-2-(1-phenylethylamino)ethyl] 1,3-benzodioxole-5-carboxylate CAS No. 475185-81-0](/img/structure/B14147699.png)
[2-Oxo-2-(1-phenylethylamino)ethyl] 1,3-benzodioxole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-Oxo-2-(1-phenylethylamino)ethyl] 1,3-benzodioxole-5-carboxylate is a complex organic compound that features a benzodioxole ring fused with a carboxylate group and an oxo-phenylethylamino moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-Oxo-2-(1-phenylethylamino)ethyl] 1,3-benzodioxole-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 1,3-benzodioxole-5-carboxylic acid with 2-oxo-2-(1-phenylethylamino)ethanol under acidic conditions. The reaction is often catalyzed by a strong acid such as sulfuric acid or hydrochloric acid, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and advanced purification techniques like high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
[2-Oxo-2-(1-phenylethylamino)ethyl] 1,3-benzodioxole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole ring, where halogens or other substituents can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [2-Oxo-2-(1-phenylethylamino)ethyl] 1,3-benzodioxole-5-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical research.
Medicine
In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its structural features allow it to bind to specific biological targets, making it a promising candidate for the treatment of various diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various applications in material science.
Mecanismo De Acción
The mechanism of action of [2-Oxo-2-(1-phenylethylamino)ethyl] 1,3-benzodioxole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid share structural similarities and exhibit diverse biological activities.
Benzimidazole Derivatives: These compounds also feature a fused ring system and are known for their pharmacological properties.
Uniqueness
What sets [2-Oxo-2-(1-phenylethylamino)ethyl] 1,3-benzodioxole-5-carboxylate apart is its unique combination of functional groups, which allows for a wide range of chemical modifications and applications. Its ability to undergo various chemical reactions and its potential biological activities make it a versatile compound in scientific research and industrial applications.
Propiedades
Número CAS |
475185-81-0 |
|---|---|
Fórmula molecular |
C18H17NO5 |
Peso molecular |
327.3 g/mol |
Nombre IUPAC |
[2-oxo-2-(1-phenylethylamino)ethyl] 1,3-benzodioxole-5-carboxylate |
InChI |
InChI=1S/C18H17NO5/c1-12(13-5-3-2-4-6-13)19-17(20)10-22-18(21)14-7-8-15-16(9-14)24-11-23-15/h2-9,12H,10-11H2,1H3,(H,19,20) |
Clave InChI |
CPWHMNFCZNUGQY-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1)NC(=O)COC(=O)C2=CC3=C(C=C2)OCO3 |
Solubilidad |
14.9 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-Methyl-2-phenyl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-2-m-tolyloxy-acetamide](/img/structure/B14147633.png)


![1-[Bis(hexyloxy)methoxy]hexane](/img/structure/B14147657.png)

![N-nonyl-4-{(E)-[4-(piperidin-1-ylsulfonyl)phenyl]diazenyl}aniline](/img/structure/B14147672.png)

![1H,1'H-[2,2']Biperimidinyl](/img/structure/B14147677.png)

![5-Methyl-2-[2-(pyridin-4-yl)ethyl]-1lambda~6~,2,6-thiadiazine-1,1(2H)-dione](/img/structure/B14147685.png)
![2-(1'-acetyl-4-oxospiro[3H-chromene-2,4'-piperidine]-7-yl)oxy-N-(2-methoxyethyl)acetamide](/img/structure/B14147688.png)

![N~1~-[(E)-(2,4-dimethoxyphenyl)methylidene]-1H-tetrazole-1,5-diamine](/img/structure/B14147700.png)
